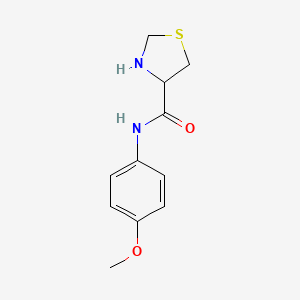

N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C11H14N2O2S |

|---|---|

Molekulargewicht |

238.31 g/mol |

IUPAC-Name |

N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C11H14N2O2S/c1-15-9-4-2-8(3-5-9)13-11(14)10-6-16-7-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |

InChI-Schlüssel |

VQHCHAXMDSLHOC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)NC(=O)C2CSCN2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide typically involves the condensation of 4-methoxyaniline with thiazolidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-Methoxyphenyl)-1,3-Thiazolidin-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiazolidinring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um das entsprechende Thiazolidin-Derivat mit einer reduzierten funktionellen Gruppe zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion das entsprechende Thiazolidin-Derivat mit einer reduzierten funktionellen Gruppe erzeugen kann .

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide belongs to the thiazolidine class of compounds, which are known for their diverse biological activities. Research indicates that thiazolidines exhibit:

- Antimicrobial Properties : Thiazolidinones have demonstrated significant antibacterial and antifungal activities. Studies show that compounds in this class can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, making them promising candidates for antibiotic development .

- Anticancer Effects : Thiazolidine derivatives are noted for their anticancer properties. This compound has been investigated for its ability to induce apoptosis in cancer cells while sparing normal cells. This selectivity suggests a potential role in cancer therapy, particularly for prostate and breast cancers .

- Antioxidant Activity : Some studies have highlighted the antioxidant potential of thiazolidine derivatives, indicating their ability to scavenge free radicals and protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .

Therapeutic Applications

The therapeutic applications of this compound extend beyond antimicrobial and anticancer effects:

- Anti-inflammatory Properties : Compounds within this class have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory conditions .

- Diabetes Management : Thiazolidinediones, a subclass of thiazolidines, are already used in diabetes treatment due to their insulin-sensitizing effects. Investigations into related compounds suggest that this compound may also contribute to glucose metabolism regulation .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its anticancer properties may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Analogues of N-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxamide

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing antioxidant activity compared to chlorine-substituted analogs (e.g., N-(3,5-dichlorophenyl)-1,3-thiazolidine-4-carboxamide), which exhibit stronger electrophilic character but reduced solubility .

- Hydrogen Bonding : Hydroxyl-substituted derivatives (e.g., 1c) show superior tyrosinase inhibition due to stronger interactions with enzyme active sites, whereas the methoxy group in the target compound balances lipophilicity and binding affinity .

Pharmacological Activity Comparison

Key Findings :

- Antioxidant Activity: The methoxy derivative exhibits moderate antioxidant capacity (IC50 = 12.3 μM), outperformed by hydroxylated analogs (IC50 = 8.9 μM for 1c) due to enhanced radical scavenging via phenolic -OH groups .

- Tyrosinase Inhibition : Methoxy substitution reduces tyrosinase inhibition (68.2%) compared to hydroxylated derivatives (85.4% for 1c), highlighting the critical role of polar substituents in enzyme interaction .

- Anticancer Potency : MortaparibMild, a structurally complex analog, shows superior cytotoxicity (IC50 = 2.1 μM in HeLa cells) owing to its dual-targeting mechanism, whereas the simpler methoxy derivative exhibits moderate activity (IC50 = 9.5 μM in MCF-7) .

Biologische Aktivität

N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and case studies.

Overview of the Compound

This compound belongs to the thiazolidine family, which is known for its varied pharmacological effects. The compound is characterized by a thiazolidine ring fused with a methoxyphenyl group and a carboxamide functional group, contributing to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 6.25 µM against Staphylococcus aureus and other pathogens, suggesting strong antibacterial properties .

- Biofilm Inhibition : The compound has shown potential in reducing biofilm formation by more than 50% at specific concentrations, highlighting its utility in treating biofilm-associated infections .

2. Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways:

- Mechanism of Action : It may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation markers in vitro and in vivo .

- Case Study : In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its therapeutic potential in inflammatory diseases .

3. Anticancer Activity

This compound has also been investigated for its anticancer effects:

- Cytotoxicity : It has demonstrated cytotoxic effects against prostate cancer and melanoma cell lines, with studies showing IC50 values in the low nanomolar range .

- Mechanism : The anticancer activity is believed to be mediated through the inhibition of tubulin polymerization, which disrupts cancer cell proliferation .

Understanding how this compound exerts its biological effects is crucial for its application in therapeutics:

- Enzyme Interaction : The compound interacts with specific enzymes and receptors, altering their activity. For example, it may inhibit neuraminidase activity in influenza viruses, showcasing antiviral potential .

- Structural Modifications : Various derivatives have been synthesized to enhance specific biological activities. For instance, modifications at the thiazolidine ring have been linked to improved potency against certain pathogens and cancer cells .

Research Findings Summary

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus, the compound was found to significantly inhibit bacterial growth at concentrations corresponding to its MIC. The study concluded that this compound could serve as a promising candidate for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Potential

A recent investigation into the anti-inflammatory properties of this thiazolidine derivative revealed that treatment with the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in an induced inflammation model. This suggests potential applications in treating chronic inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves condensation of 4-methoxyaniline with a thiazolidine-4-carbonyl chloride intermediate. Key steps include:

- Step 1: Preparation of the thiazolidine ring via cyclization of cysteine derivatives or substituted β-amino thiols.

- Step 2: Activation of the carboxylic acid group (e.g., using thionyl chloride or carbodiimide coupling agents) to form the carboxamide bond with 4-methoxyaniline.

- Characterization: Intermediates should be analyzed via ¹H/¹³C NMR (to confirm regiochemistry and purity) and HRMS (for molecular weight validation). For example, analogs in used NMR (δ 2.5–5.0 ppm for thiazolidine protons) and HRMS (e.g., [M+H]+ calculated for C₁₈H₂₀N₂O₃S: 345.127, observed: 345.125) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated for a related zinc coordination complex in .

- FT-IR Spectroscopy: Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide, C-O-C stretch at ~1250 cm⁻¹ for the methoxy group).

- Chromatographic Purity: HPLC or UPLC with UV detection (λ ~254 nm) ensures >95% purity.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for thiazolidine-4-carboxamide derivatives in antimalarial studies?

Methodological Answer:

- Substituent Variation: Modify the 4-methoxyphenyl group (e.g., replace with halogenated or alkyl-substituted aryl groups) and the thiazolidine ring (e.g., introduce methyl or ethyl groups at C5).

- Biological Assays: Test analogs against Plasmodium falciparum cultures (IC₅₀ determination) and compare with reference compounds like chloroquine. For instance, reported IC₅₀ values of 0.8–12 µM for analogs with substituents like dichlorophenoxyacetyl groups .

- Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding affinities to PfCRT or PfDHODH targets.

Q. How can contradictions between in vitro and in vivo efficacy data for thiazolidine-4-carboxamide analogs be resolved?

Methodological Answer:

- Pharmacokinetic Profiling: Measure solubility (via shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (using liver microsomes). Poor bioavailability often explains discrepancies.

- Formulation Optimization: Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance solubility, as seen in for analogs with logP >3.5 .

- In Vivo Validation: Conduct dose-response studies in murine malaria models (e.g., P. berghei-infected mice) with pharmacokinetic-pharmacodynamic (PK/PD) modeling.

Q. What strategies are effective in resolving NMR spectral overlaps for thiazolidine-4-carboxamide derivatives?

Methodological Answer:

- Advanced NMR Techniques: Use COSY or HSQC to assign coupled protons and carbons. For example, resolved overlapping signals in a thiazolidine ring using 2D NMR .

- Deuteration Studies: Replace exchangeable protons (e.g., NH groups) with deuterium to simplify spectra.

- Temperature Gradients: Acquire spectra at variable temperatures (e.g., 25°C vs. 40°C) to shift dynamic exchange signals.

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.